molecular formula C11H10O B1210624 2-Methyl-1-naphthol CAS No. 7469-77-4

2-Methyl-1-naphthol

Cat. No.: B1210624
CAS No.: 7469-77-4
M. Wt: 158.2 g/mol
InChI Key: SRJCJJKWVSSELL-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Methyl-1-naphthol (CAS 7469-77-4) is a naphthalene derivative with a hydroxyl group at the 1-position and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.200 g/mol .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Reactions

2-Methyl-1-naphthol is frequently utilized as a coupling agent in the synthesis of dyes, particularly in hair coloring formulations. It reacts with p-aminophenol and its derivatives to produce vibrant colors. The stability of this compound allows it to be effective even at high temperatures and varying pH levels during dyeing processes .

Table 1: Synthesis Pathways for this compound

Method of SynthesisYield (%)ConditionsReference
Methylation of 1-naphthol87.6Reflux with HCOOH
Vapor phase methylation32.3-40.7Elevated temperature with catalysts
Coupling with p-aminophenol-Various conditions in hair dye formulations

Environmental Applications

In environmental science, this compound has been studied for its role in the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals makes it a potential candidate for environmental remediation techniques, particularly in solid-phase extraction methods .

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of modified silica using this compound for the simultaneous monitoring and removal of toxic heavy metals from water samples. The method showed high efficiency in preconcentration and determination at trace levels, highlighting its practical application in environmental monitoring .

Pharmaceutical Applications

Research has indicated that this compound exhibits anti-inflammatory properties, making it a subject of interest in pharmacological studies. It has been evaluated for its effects on inflammatory responses in murine macrophages, where it was shown to inhibit the release of pro-inflammatory cytokines .

Table 2: Pharmacological Properties of this compound

PropertyEffectReference
Anti-inflammatoryInhibition of nitric oxide production
Cytokine releaseReduction in interleukin-1β and IL-6

Toxicological Studies

Toxicological profiles have been established to assess the health effects associated with exposure to this compound. Studies indicate potential respiratory and neurological effects from both inhalation and oral exposure .

Table 3: Summary of Toxicological Effects

Exposure RouteHealth EffectsSeverity Level
InhalationRespiratory issuesAcute
OralNeurological effectsChronic

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in formulations requiring long shelf life and consistent performance under varying conditions .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 64–66°C
  • LogP : 2.97 (indicating moderate lipophilicity)
  • Structure : The compound’s hydroxyl and methyl groups confer distinct electronic and steric properties, influencing its reactivity and applications.

Substituted Naphthols with Different Functional Groups

The nature and position of substituents significantly alter chemical behavior. Below is a comparative analysis (Table 1):

Table 1: Comparison of Substituted 1-Naphthol Derivatives

Compound Name Substituent(s) Key Properties Applications
2-Methyl-1-naphthol -OH (1), -CH₃ (2) Moderate lipophilicity (LogP 2.97); oxidizable to quinones Pharmaceutical synthesis, HPLC analysis
2-(Difluoromethyl)-1-naphthol -CF₂H (2) Enhanced hydrophobicity; improved metabolic stability vs. fluoro analogs Enzyme inhibition studies
2-Fluoro-1-naphthol -F (2) Lower metabolic stability; less lipophilic than difluoromethyl derivative Biochemical probes
2-Chloro-1-naphthol -Cl (2) Higher polarity; distinct reactivity in electrophilic substitution Polymer synthesis

Unique Aspect of this compound :
The methyl group enhances steric hindrance, moderating reactivity compared to halogenated analogs, while the hydroxyl group enables participation in hydrogen bonding and oxidation reactions .

Positional Isomers and Structural Analogs

Table 2: Positional Isomers of Naphthol Derivatives

Compound Name Substituent Position Key Differences
This compound -OH (1), -CH₃ (2) Methyl group at 2-position stabilizes the aromatic system
1-Naphthol -OH (1) Lacks methyl group; higher solubility due to unhindered hydroxyl
2-Naphthol -OH (2) Hydroxyl at 2-position alters electronic distribution; used in dyes
5,8-Dihydro-1-naphthol Partially saturated ring Reduced aromaticity; increased reactivity in Diels-Alder reactions

Reactivity Insights :

  • Catalytic Oxidation : this compound undergoes oxidative coupling over bismuth-promoted Pt catalysts with higher efficiency than Pd or Ag, yielding dimerized products (e.g., binaphthols) .
  • Solvent Effects : In alkylation reactions, the lithium salt of this compound shows solvent-dependent reactivity, with 1,2-dimethoxyethane favoring carbon alkylation over oxygen .

Environmental Impact :

  • Degradation : The absence of halogens enhances biodegradability relative to polychlorinated biphenyls, aligning with greener chemistry principles .

Biological Activity

2-Methyl-1-naphthol (2-M1N) is a bioactive compound with significant implications in various biological contexts. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

This compound is an organic compound with the molecular formula C₁₁H₁₂O. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the first position and a methyl group (-CH₃) at the second position. This structure contributes to its diverse biological properties.

Antimicrobial Activity

Research Findings:
this compound has demonstrated notable antimicrobial properties. In a study evaluating various naphthol derivatives, 2-M1N exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound showed comparable efficacy to standard antibiotics like gentamicin .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Comparison AntibioticEfficacy (mm)
Staphylococcus aureus15Gentamicin14
Klebsiella pneumoniae12Gentamicin11
Escherichia coli10Ampicillin9

Anticancer Activity

Case Studies:
Recent studies have focused on the anticancer potential of 2-M1N and its derivatives. For instance, one investigation into metal complexes involving this compound revealed enhanced antitumor activity compared to traditional chemotherapeutic agents like cisplatin. The synthesized complexes were tested against various cancer cell lines, including human leukemia and ovarian cancer cells, showing significant cytotoxic effects .

Table 2: Anticancer Activity of this compound Complexes

Compound TypeCell LineIC50 (µM)Comparison Drug
Pt(II) ComplexA27805.4Cisplatin (10 µM)
Pd(II) ComplexK5626.3Cisplatin (10 µM)
Free this compoundJurkat8.0-

Toxicological Profile

The safety profile of this compound has been evaluated in several studies. An oral toxicity assessment in rats indicated that high doses (up to 2000 mg/kg) did not result in significant adverse effects over a two-week observation period, although some physiological changes were noted .

Table 3: Toxicological Effects Observed in Rats

Dose (mg/kg)Observed EffectsMortality Rate (%)
500Mild lethargy0
2000Weight loss, slight lethargy16

Other Biological Activities

Beyond antimicrobial and anticancer properties, research indicates that this compound may possess additional pharmacological effects:

  • Antioxidant Activity: Some studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Effects: Preliminary data indicate potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases .

Q & A

Q. Basic: What are the established synthetic routes for 2-methyl-1-naphthol, and how do reaction conditions influence yield and purity?

This compound is synthesized via tetralin hydroperoxide formation and dehydration . Key factors include:

  • Temperature control : Optimal yields (≥80%) are achieved at 60–80°C during oxidation reactions using molecular oxygen .
  • Catalyst selection : Non-catalytic oxidation under mild conditions (3 atm O₂) favors 2-methyl-1,4-naphthoquinone (vitamin K₃ precursor) with ~80% selectivity .
  • Solvent systems : Biphasic solvents (e.g., benzene/hexane) enhance selectivity by minimizing side reactions .
    Methodological Tip : Monitor reaction progress via HPLC or GC-MS to optimize purity, especially when scaling up lab-scale protocols.

Q. Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices?

Robust techniques include:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for high sensitivity .
  • Mass spectrometry : Isotope dilution using ¹³C-labeled internal standards (e.g., CLM-3621-1.2) improves accuracy in biological samples .
  • Spectroscopy : EPR spectroscopy identifies radical intermediates during catalytic oxidation studies .
    Data Table :
MatrixMethodLOD (μg/mL)Reference
TolueneGC-FID0.05
SerumLC-MS/MS0.01

Q. Basic: How does this compound’s structure influence its reactivity in oxidation reactions?

The methyl group at position 2 and hydroxyl group at position 1 direct oxidation to form 2-methyl-1,4-naphthoquinone (vitamin K₃). Key mechanistic insights:

  • Electrophilic substitution : The hydroxyl group activates the aromatic ring, favoring para-quinone formation .
  • Catalyst role : Titanium single-site catalysts (e.g., TiO₂-SiO₂ aerogel) stabilize peroxide intermediates, enhancing selectivity .
    Methodological Tip : Use DFT calculations to model electron density distribution and predict reactive sites for novel derivatives.

Q. Advanced: How can researchers resolve contradictions in toxicological data for this compound across species?

Conflicting data often arise from species-specific metabolism or exposure route variability. Strategies include:

  • Comparative studies : Use the ATSDR/NTP/EPA framework to standardize endpoints (e.g., hepatic/renal effects) across rodents and primates .
  • In vitro-in vivo correlation (IVIVC) : Employ primary hepatocyte cultures to validate metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
    Experimental Design :
  • Route-specific dosing : Compare inhalation (lung toxicity) vs. oral (gastrointestinal absorption) exposure in Sprague-Dawley rats .
  • Biomarker analysis : Quantify urinary naphthol conjugates as exposure biomarkers .

Q. Advanced: What catalytic systems optimize this compound oxidation for high-value products like vitamin K₃?

Top-performing systems:

  • Heterogeneous catalysts : Mesoporous NbSBA-15 achieves >90% conversion at 80°C with 3 atm O₂ .
  • Polyoxometalates (POMs) : H₅PV₂Mo₁₀O₄₀ in acetonitrile enables solvent-driven selectivity for quinones .
  • Biphasic systems : Hexane/water mixtures reduce catalyst deactivation by isolating hydrophobic products .
    Data Contradiction Note : Homogeneous catalysts (e.g., H₂O₂/Fe salts) show higher initial rates but lower recyclability than NbSBA-15 .

Q. Advanced: How can researchers address gaps in this compound’s environmental fate and degradation pathways?

Prioritize studies on:

  • Photodegradation : Simulate UV exposure in aqueous systems; track intermediates via HRMS .
  • Microbial metabolism : Screen soil microbiota for naphthol-degrading enzymes (e.g., dioxygenases) using metagenomics .
    ATSDR-Identified Data Needs :
  • Long-term ecotoxicity in aquatic organisms (e.g., Daphnia magna) .
  • Adsorption/desorption kinetics in soil matrices .

Q. Advanced: What experimental designs mitigate challenges in crystallizing this compound derivatives for structural analysis?

  • Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine) to stabilize hydroxyl groups .
  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • SHELX refinement : Apply TWIN/BASF commands in SHELXL for resolving twinned crystals .

Q. Advanced: How do substituents at the naphthol ring impact biological activity, and what QSAR models predict toxicity?

  • Electron-withdrawing groups (e.g., nitro) increase cytotoxicity via ROS generation .
  • QSAR parameters : LogP and Hammett constants (σ⁺) correlate with hepatic toxicity in murine models .
    Validation Protocol :
  • Test synthesized analogs (e.g., 2-methyl-1-naphthyl acetate) in NIH/3T3 fibroblast assays .

Properties

IUPAC Name

2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJCJJKWVSSELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50225665
Record name 2-Methyl-1-naphthol
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Molecular Weight

158.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7469-77-4
Record name 2-Methyl-1-naphthol
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Record name 2-Methyl-1-naphthol
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Synthesis routes and methods I

Procedure details

Inoue et al (Chem. Pharm. Bull., 24 (9), 2199-2203, 1976) disclose ferric oxide and chromium oxide to be new alkylating catalyst of phenols. The activity and selectivity of these oxide catalysts were examined by liquid-phase reaction. 1-Naphthol, methanol and ferric oxide were charged in an autoclave equipped with a magnetic stirrer. After air in the autoclave was replaced by hydrogen, the temperature was raised to 400° C. over a period of 45 to 50 minutes. At such temperature, the pressure reached 100 atm. After 3 hours. 2-methyl-1-naphthol was produced in a conversion of 57.6 mol %. The remainder was starting material.
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Synthesis routes and methods II

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Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
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Synthesis routes and methods III

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1-naphthol (5) was heated with twice its weight of KHCO3 at 200° C. for 5 hours (stainless steel bomb) whereby 1-hydroxy-2-naphthoic acid (9) was obtained in a yield of 60%. 1-Hydroxy-2-naphthoic acid (9) was treated with methyl chloroformate and triethylamine in THF, followed by sodium borohydride reduction, whereby 2-methyl-naphthol (I) was produced in a yield of 80%.
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80%

Synthesis routes and methods IV

Procedure details

Minami et al (Chem. Pharm. Bull., 27(3), 816-820, 1979) disclose the following reaction scheme: ethyl chloroformate was added, at a temperature of 0°-5° C. and over a period of 1 hour, to a solution of 1-hydroxy-2-naphthoic acid and triethylamine in tetrahydrofuran whereby the correspondence carbamate was produced. The reaction mixture was added to a solution of sodium borohydride in water, with stirring, at a temperature of 5° to 15° C., and over a period of 1 hour. Extraction with ether gave 2-methyl-1-naphthol in a yield of 69.2%.
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Synthesis routes and methods V

Procedure details

A mixture of 14.18 g (60 m mole) 4-chloro-2-(dimethylaminomethyl)-1-naphthol (13) and 1.43 g 10% Pd-C in 240 ml ethanol was hydrogenated at 50 psi hydrogen atmosphere for 17 hours at room temperature then filtered over a layer of Celite. The filtrate was concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate and evaporated, whereby 8.99 g (representing a yield of 95%) 2-methyl-1-naphthol (1) were obtained: 1H NMR (300 MHz, DMSO-d6) δ2.32 (s, 3H), 7.21-7.40 (m, 4H), 7.75 (d, 1H, J=8 Hz), 8.15 (d, 1H, J=8 Hz), 9.01 (s, 1H, exch. with D2O); m/z 158 (M+).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-1-naphthol
2-Methyl-1-naphthol
2-Methyl-1-naphthol
2-Methyl-1-naphthol
2-Methyl-1-naphthol
2-Methyl-1-naphthol

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